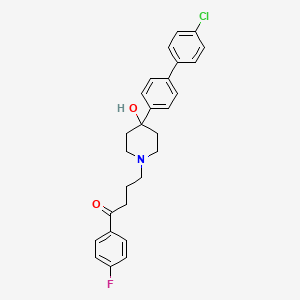

4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

説明

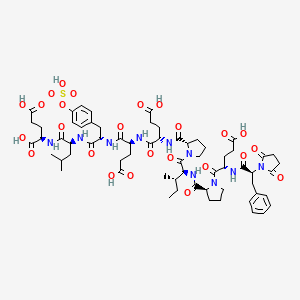

“4-(4-(4’-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one” is a chemical compound with the molecular formula C27H27ClFNO2 . It has a molecular weight of 452.0 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one . The InChI string and the Canonical SMILES for this compound are also available .

Physical and Chemical Properties Analysis

This compound has a computed XLogP3 value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has seven rotatable bonds . The exact mass and the monoisotopic mass of the compound are 451.1714350 g/mol . The topological polar surface area is 40.5 Ų , and it has 32 heavy atoms .

科学的研究の応用

Structure-Activity Relationship Studies

Studies have focused on the structure-activity relationships surrounding analogs of haloperidol, a known antipsychotic drug. For instance, Peprah et al. (2012) conducted research on homopiperazine analogs, revealing insights into the impact of structural modifications on the binding affinity at dopamine and serotonin receptor subtypes. This work has contributed to the identification of new agents potentially useful as antipsychotic drugs (Peprah et al., 2012).

Crystal Morphology and Pharmaceutical Formulation

Li Destri et al. (2011) explored how molecular interactions affect the crystal habit of haloperidol, which can significantly influence the tableting behavior of drugs. This study utilized molecular mechanics and X-ray diffraction analysis to predict and analyze the crystal morphology, providing valuable insights for optimizing industrial processes (Li Destri et al., 2011).

Evaluation of Antipsychotic Efficacy

Ablordeppey et al. (2006) evaluated the eutomer (the more pharmacologically active enantiomer) of a pyrrolidine analog of haloperidol, highlighting its high affinity for dopamine D4 receptors and its efficacy in animal models of antipsychotic activity. This research underscores the therapeutic potential of such compounds in treating neuropsychiatric diseases (Ablordeppey et al., 2006).

Anticancer Activity

Research by Asong et al. (2019) on analogs of SYA013, including compounds related to the structure , has shown that these sigma-2 receptor ligands exhibit anticancer activities against several solid tumor cell lines, suggesting their potential as therapeutic agents in oncology (Asong et al., 2019).

作用機序

Target of Action

The primary target of 4-Dechloro-4-(4-chlorophenyl) Haloperidol is the dopamine receptor , mainly D2 . This receptor plays a crucial role in the mesolimbic and mesocortical systems of the brain .

Mode of Action

4-Dechloro-4-(4-chlorophenyl) Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .

Biochemical Pathways

The compound’s interaction with the dopamine receptor affects the dopaminergic pathways in the brain . This interaction leads to changes in the downstream effects of these pathways, which can result in the alleviation of symptoms in conditions like schizophrenia .

Pharmacokinetics

In humans, 4-Dechloro-4-(4-chlorophenyl) Haloperidol is biotransformed to various metabolites . .

Result of Action

The molecular and cellular effects of 4-Dechloro-4-(4-chlorophenyl) Haloperidol’s action are primarily seen in its antagonistic effect on the dopamine receptor . This results in changes in the neurotransmitter activity in the brain, leading to the alleviation of psychotic symptoms .

生化学分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

4-Dechloro-4-(4-chlorophenyl) Haloperidol has been observed to have various effects on different types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Dechloro-4-(4-chlorophenyl) Haloperidol is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Dechloro-4-(4-chlorophenyl) Haloperidol can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Dechloro-4-(4-chlorophenyl) Haloperidol can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4-Dechloro-4-(4-chlorophenyl) Haloperidol is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClFNO2/c28-24-11-5-21(6-12-24)20-3-9-23(10-4-20)27(32)15-18-30(19-16-27)17-1-2-26(31)22-7-13-25(29)14-8-22/h3-14,32H,1-2,15-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPKCZBGVRJBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160911 | |

| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-69-5 | |

| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(4'-CHLOROBIPHENYL-4-YL)-4-HYDROXYPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)BUTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3MT3XQNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)